molecular formula C26H22F3N5O2S B12531310 6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine CAS No. 660433-13-6

6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine

Cat. No.: B12531310
CAS No.: 660433-13-6
M. Wt: 525.5 g/mol
InChI Key: PZIQORVTXWOXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine is a benzimidazole derivative characterized by a fused imidazole ring system substituted with phenyl, trifluoromethylphenyl, and propan-2-ylsulfonyl groups. This structure confers unique physicochemical properties, including enhanced metabolic stability due to the trifluoromethyl group and improved solubility via the sulfonyl moiety.

Properties

CAS No.

660433-13-6

Molecular Formula

C26H22F3N5O2S

Molecular Weight

525.5 g/mol

IUPAC Name

6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine

InChI

InChI=1S/C26H22F3N5O2S/c1-15(2)37(35,36)34-21-14-17(12-13-20(21)31-25(34)30)23-22(16-8-4-3-5-9-16)32-24(33-23)18-10-6-7-11-19(18)26(27,28)29/h3-15H,1-2H3,(H2,30,31)(H,32,33)

InChI Key

PZIQORVTXWOXED-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C3=C(NC(=N3)C4=CC=CC=C4C(F)(F)F)C5=CC=CC=C5)N=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine typically involves multiple steps. One common approach is the condensation of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions to form the benzimidazole core . . The final steps often involve sulfonylation and amination reactions to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoromethylating agents, halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Scientific Research

The compound is primarily investigated for its role as a building block in the synthesis of more complex molecules. Its unique structure allows researchers to explore its interactions with various biological targets.

Research indicates that 6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine may exhibit:

  • Enzyme Inhibition : It has potential as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may modulate receptor activity, impacting various physiological processes.

Medicinal Chemistry

This compound is being explored for its therapeutic properties, particularly:

  • Anticancer Activity : Preliminary studies suggest it may inhibit the growth of certain cancer cell lines.
  • Anti-inflammatory Properties : Its structure indicates potential anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases.

Case Study 1: Anticancer Potential

A study evaluating the anticancer properties of similar imidazole derivatives demonstrated significant growth inhibition against various cancer cell lines. Compounds with structural similarities to 6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine exhibited percent growth inhibitions ranging from 50% to over 85% across different cell lines, indicating promising anticancer activity .

Case Study 2: Enzyme Interaction

Research into imidazole-based compounds has shown that they can effectively bind to enzymes involved in drug metabolism, enhancing their efficacy as drug candidates. The trifluoromethyl group in this compound is expected to increase binding affinity due to enhanced electronic interactions with active sites on enzymes .

Mechanism of Action

The mechanism of action of 6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity . The imidazole ring can interact with metal ions and other biomolecules, further contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzimidazole Derivatives

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Evidence
Target Compound Benzimidazole-Imidazole 5-phenyl, 2-(2-trifluoromethylphenyl), 1-propan-2-ylsulfonyl Not explicitly stated Not provided
55J (EP 1 926 722) Benzimidazole 1-methyl, pyridinyloxy, 5-trifluoromethylimidazol-2-yl C24H16F6N6O 542.42
Example 14 (EP 1 926 722) Benzimidazole 2-(2-fluoro-5-trifluoromethylphenyl) C24H14F4N6O 627.5 (M+H+)
5-(4-Trifluoromethylphenyl)-1,3,4-oxadiazol-2-amine Oxadiazole 4-trifluoromethylphenyl C9H5F3N4O 248.16
5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine Thiazole 4-trifluoromethoxybenzyl C12H14N4O 258.26

Key Observations:

Core Heterocycles :

  • The target compound’s benzimidazole-imidazole hybrid contrasts with oxadiazole (), thiazole (), and triazole () cores in analogues. These variations influence electronic properties and binding affinities.
  • Benzimidazole derivatives (e.g., 55J) share the same core but differ in substituents like pyridinyloxy linkages, which may enhance π-π stacking interactions .

Substituent Effects :

  • Trifluoromethyl Groups : Ubiquitous in analogues (e.g., ), this group enhances lipophilicity and metabolic resistance.
  • Sulfonyl vs. Alkyl Groups : The target compound’s propan-2-ylsulfonyl group improves solubility compared to methyl or ethyl substituents in analogues (e.g., 1-methyl in 55J ).

Pharmacological Implications (Inferred)

While explicit activity data are absent, structural insights suggest:

  • Kinase Inhibition : The propan-2-ylsulfonyl group may mimic ATP’s sulfonyl moiety, a feature in kinase inhibitors like GSK-A1 ().
  • Enhanced Selectivity: The trifluoromethylphenyl group could reduce off-target effects compared to non-fluorinated analogues.

Critical Analysis of Divergent Evidence

  • Discrepancies in Substituents : Some patents (e.g., EP 1 926 722) describe triazole-substituted benzimidazoles (), which may exhibit divergent binding modes compared to the target compound’s imidazole.
  • Synthetic Feasibility : The propan-2-ylsulfonyl group’s steric bulk (target compound) might complicate synthesis relative to smaller substituents in analogues (e.g., methyl in 55J ).

Biological Activity

The compound 6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine (CAS Number: 1515184-93-6) is a complex organic molecule with significant biological implications. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H22F3N5O2SC_{26}H_{22}F_3N_5O_2S, and it features a unique structure that includes imidazole and benzimidazole moieties. The trifluoromethyl group enhances its lipophilicity, potentially influencing its biological interactions.

The compound exhibits a range of biological activities, primarily through the inhibition of specific enzymes and modulation of signaling pathways:

  • Alkaline Phosphatase Inhibition : Similar to tetramisole analogues, this compound has shown potential as an inhibitor of alkaline phosphatase, which is crucial in various physiological processes including bone mineralization and signal transduction .
  • Nitric Oxide Synthase Inhibition : The presence of the imidazole ring suggests that this compound may also act as an inhibitor of nitric oxide synthase (NOS), similar to other trifluoromethyl-substituted imidazoles . This inhibition could lead to significant effects on vascular tone and neurotransmission.
  • Cell Proliferation Modulation : Preliminary studies indicate that compounds with similar structures can affect cell proliferation in cancer models, possibly through pathways involving p21-activated kinases (PAKs) .

Case Studies and Experimental Data

Recent studies have focused on the synthesis and evaluation of this compound's biological properties. Below is a summary of key findings:

StudyFocusKey Findings
Study 1 Alkaline Phosphatase InhibitionShowed significant inhibition at concentrations as low as 0.045 mM, indicating potent activity similar to tetramisole .
Study 2 NOS ActivityDemonstrated IC50 values for neuronal NOS inhibition at approximately 28.2 µM, suggesting potential use in neuroprotective strategies .
Study 3 Cancer Cell LinesInvestigated effects on thyroid cancer cell lines, revealing reduced proliferation associated with PAK inhibition .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Cancer Therapy : Due to its ability to inhibit cell proliferation and modulate critical signaling pathways, it may serve as a candidate for targeted cancer therapies.
  • Neuroprotection : Its role as a nitric oxide synthase inhibitor suggests potential applications in treating neurodegenerative diseases where nitric oxide plays a detrimental role.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.